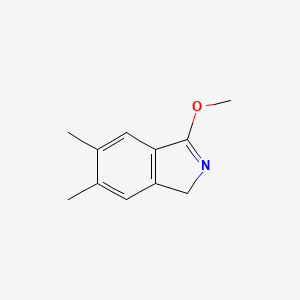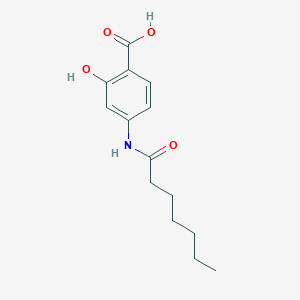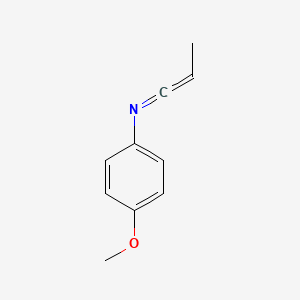
N-(4-Methoxyphenyl)prop-1-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)prop-1-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a prop-1-en-1-yl chain and a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)prop-1-en-1-imine can be synthesized through the reaction of 4-methoxybenzaldehyde with prop-1-en-1-amine. The reaction typically involves the following steps:
Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of prop-1-en-1-amine to form an imine. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond.
Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic hydrogenation can also be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)prop-1-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)prop-1-en-1-imine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)prop-1-en-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It inhibits the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory responses and neurodegeneration.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)prop-1-en-1-imine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)prop-1-en-1-amine: This compound differs by the presence of an amine group instead of an imine group.
N-(4-Methoxyphenyl)prop-1-en-1-ol: This compound has a hydroxyl group instead of an imine group.
N-(4-Methoxyphenyl)prop-1-en-1-nitrile: This compound has a nitrile group instead of an imine group.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
113742-53-3 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
InChI |
InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7H,1-2H3 |
Clé InChI |
QSWLNEKACKPVIC-UHFFFAOYSA-N |
SMILES canonique |
CC=C=NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


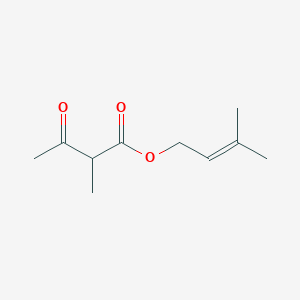
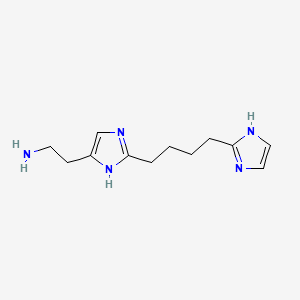
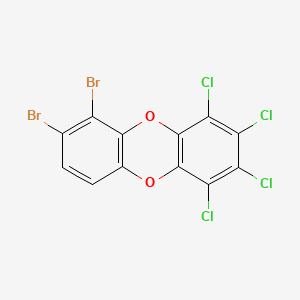
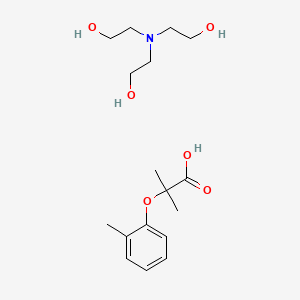
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)

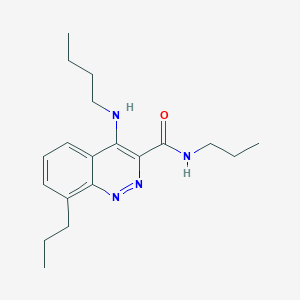
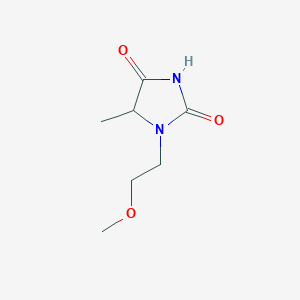

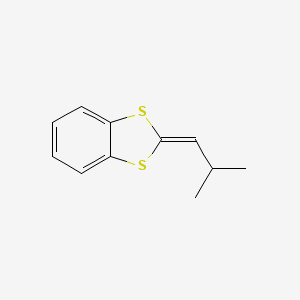
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
